Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate
Description
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate (CAS: 810676-31-4, molecular formula: C₁₂H₁₀O₆) is a chromene derivative characterized by a 2H-chromene core substituted with hydroxyl groups at positions 7 and 8, an oxo group at position 2, and an ethyl ester at position 3 . Chromenes are heterocyclic compounds of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 7,8-dihydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)7-5-6-3-4-8(13)9(14)10(6)18-12(7)16/h3-5,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYULKPIMFEKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)O)O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromene ring system can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes such as apoptosis, oxidative stress, and enzyme inhibition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromene Derivatives
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding and Crystal Packing : The dihydroxy groups in the title compound enable robust intermolecular hydrogen bonds, contrasting with the ethoxy-substituted analog (), which exhibits weaker C-H···O interactions. This difference likely affects solubility and melting points; for example, the 8-hydroxy carboxylic acid (3k) decomposes at 292–293°C due to strong intermolecular forces .
- Solubility : Methoxy groups (e.g., in 7,8-dimethoxy derivative) improve lipophilicity compared to hydroxylated analogs, making them more suitable for hydrophobic environments .
Biological Activity
Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound, identified by its CAS number 6093-71-6, exhibits significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₆ |
| Molecular Weight | 234.205 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 448.3 ± 45.0 °C at 760 mmHg |
| Melting Point | 170.0 to 174.0 °C |
Anticancer Activity
This compound has been shown to inhibit cancer cell growth effectively. It acts as a potent inhibitor of PFKFB3 (phosphofructokinase/fructose bisphosphatase), with an IC50 value of 0.183 µM . Additionally, it inhibits HeLa cell growth with a GI50 of 2.7 µM .
Case Study: HeLa Cell Line
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant cytotoxicity, leading to apoptosis via the activation of caspase pathways. The results indicated that the compound could serve as a potential therapeutic agent against cervical cancer.
Anti-inflammatory Activity
Coumarin derivatives have been extensively studied for their anti-inflammatory properties. This compound has shown promising results in reducing inflammation markers in various in vitro models.
The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking the NF-kB signaling pathway . This action highlights its potential use in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
In a comparative study, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Comparative Analysis of Coumarins
To better understand the biological activity of this compound, it is essential to compare it with other coumarin derivatives.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.183 | PFKFB3 Inhibition |
| Coumarin A | 5.0 | Anticancer |
| Coumarin B | 10.0 | Anti-inflammatory |
| Coumarin C | 20.0 | Antimicrobial |
Q & A
Q. What are the common synthetic routes for Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate?
The compound is typically synthesized via base-catalyzed condensation of phenolic precursors (e.g., resorcinol derivatives) with ethyl acetoacetate. Key steps include:
- Dissolving reactants in ethanol or another polar solvent.
- Adding a base (e.g., sodium ethoxide or K₂CO₃) to facilitate Knoevenagel condensation.
- Heating under reflux (60–80°C) for 6–12 hours, followed by precipitation and recrystallization . Critical Note : Purity is confirmed via HPLC or NMR, with yields often optimized by adjusting solvent polarity and reaction time.
Q. How is the compound characterized structurally?
Structural elucidation employs:
- X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., C–H···O interactions ).
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H contacts contributing >30% to crystal packing ).
- FT-IR and NMR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons at δ 6.5–7.5 ppm in ¹H NMR ).
Q. What are the primary biological activities of this compound?
Preclinical studies highlight:
- Antioxidant activity : Scavenging ROS via phenolic hydroxyl groups, validated by DPPH/ABTS assays (IC₅₀ ~20–50 µM) .
- Anti-inflammatory effects : Inhibition of COX-2 and TNF-α in macrophage models (30–60% suppression at 10 µM) .
- Anticancer potential : Moderate cytotoxicity against HeLa and MCF-7 cells (IC₅₀ ~50–100 µM) via apoptosis induction .
Q. What analytical methods are used for quantification and purity assessment?
- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), UV detection at 280 nm .
- Melting point : Decomposition above 250°C, indicating thermal stability .
- Elemental analysis : Confirmation of C, H, O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
- Hydroxyl positioning : 7,8-Dihydroxy groups enhance antioxidant activity but reduce solubility; methylation of one hydroxyl improves bioavailability without compromising efficacy .
- Ester substitution : Replacing ethyl with allyl groups increases electrophilicity, enhancing interactions with cysteine residues in target enzymes .
- Chromene core modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 6 improves anticancer activity by 2–3 fold .
Q. What crystallographic techniques resolve supramolecular interactions in this compound?
Advanced methods include:
- SHELX refinement : For solving high-resolution crystal structures, leveraging SHELXL-2014 to model anisotropic displacement parameters and hydrogen-bonding networks .
- Graph-set analysis : Categorizing hydrogen-bond motifs (e.g., R₂²(8) rings formed via O–H···O interactions between adjacent molecules ).
- π-π stacking analysis : Measuring interplanar distances (3.4–3.6 Å) between chromene cores to assess contribution to crystal stability .
Q. How can reaction conditions be optimized for derivatization?
Strategies for functionalizing the chromene core:
- Oxidation : Use KMnO₄ in acetone/H₂O (1:1) to convert hydroxyl groups to quinones, monitored by TLC .
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dry DCM, catalyzed by DMAP (yields >70% ).
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >80% .
Q. How should researchers address contradictory data in biological assays?
Case example: Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Cell line variability : MCF-7 vs. HeLa cells differ in membrane permeability and metabolic activity .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability . Resolution : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and validate with positive controls (e.g., doxorubicin) .
Q. What computational tools predict intermolecular interactions for co-crystallization?
- Mercury CSD : Visualize hydrogen-bonding and van der Waals contacts in crystal lattices .
- Docking simulations (AutoDock Vina) : Predict binding affinities with target proteins (e.g., COX-2, Keap1) using optimized force fields .
- DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
